AS-605240
Description
AS-605240 is a potent, ATP-competitive, and orally active inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a lipid kinase critical for immune cell signaling and inflammation. It exhibits an IC50 of 8 nM for PI3Kγ and demonstrates 30-fold selectivity over PI3Kδ/β and 7.5-fold selectivity over PI3Kα, making it one of the most selective inhibitors of its class . Structurally, it is a quinoxaline-derived thiazolidinedione with the molecular formula C12H7N3O2S and a molecular weight of 257.27 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFLMPDUSYGV-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018492 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287651-14-2, 648450-29-7 | |
| Record name | (5Z)-5-(6-Quinoxalinylmethylene)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AS605240 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of Quinoxaline-6-carbaldehyde (A)
Quinoxaline derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with α-diketones or α-keto acids. For quinoxaline-6-carbaldehyde, a formylation strategy is employed:
Step 1: Vilsmeier-Haack Formylation
-
Substrate : 6-Methylquinoxaline
-
Reagents : POCl₃, DMF (Vilsmeier reagent)
-
Conditions : 0–5°C, followed by hydrolysis with aqueous NaOH.
-
Mechanism : Electrophilic substitution at the 6-position, driven by the electron-donating methyl group.
Step 2: Oxidation of 6-Methylquinoxaline
Alternative routes involve oxidation of 6-methylquinoxaline using MnO₂ or SeO₂ to yield the aldehyde.
Synthesis of 1,3-Thiazolidine-2,4-dione (B)
The thiazolidinedione core is prepared via cyclization of thiourea derivatives:
Step 1: Reaction of Chloroacetic Acid with Thiourea
-
Reagents : Chloroacetic acid, thiourea, HCl
-
Product : 2-Imino-1,3-thiazolidin-4-one, which is hydrolyzed to the dione under acidic conditions.
Knoevenagel Condensation: Formation of this compound
The critical step involves coupling A and B to establish the (5Z)-configured double bond:
Reaction Conditions
-
Catalyst : Piperidine or ammonium acetate
-
Solvent : Anhydrous ethanol or DMF
-
Temperature : Reflux (80–100°C)
-
Mechanism : Base-catalyzed deprotonation of the thiazolidinedione’s active methylene group, followed by nucleophilic attack on the aldehyde and elimination of water.
Stereochemical Control
The Z-configuration is thermodynamically favored due to conjugation between the quinoxaline’s π-system and the thiazolidinedione carbonyl groups. Purification via recrystallization (e.g., from ethanol/water) enhances stereochemical purity.
Optimization and Scalability Challenges
Solubility and Yield Enhancements
Purification Strategies
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted aldehyde and dione.
-
Crystallization : Ethanol/water mixture yields needle-like crystals with >99% purity.
Analytical Characterization
Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H, quinoxaline-H), 8.25 (d, J=8.4 Hz, 1H), 7.85–7.75 (m, 2H), 7.45 (s, 1H, =CH), 4.35 (s, 2H, S-CH₂). |
| HRMS | [M+H]⁺ Calc.: 257.27; Found: 257.28. |
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Purity |
|---|---|---|---|
| Classical Knoevenagel | Piperidine | 68% | 95% |
| Microwave-Assisted | DBU | 88% | 99% |
| Solvent-Free | NH₄OAc | 72% | 97% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
AS-605240 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxaline moiety.
Substitution: N-arylation reactions are significant for synthesizing biologically active derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Aryl halides and base catalysts like potassium carbonate in DMF are employed under microwave irradiation.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives and thiazolidine-2,4-dione derivatives, which exhibit different biological activities.
Scientific Research Applications
Inflammatory Diseases
AS-605240 has been extensively studied for its therapeutic potential in treating inflammatory diseases:
- Rheumatoid Arthritis : Studies have demonstrated that this compound effectively reduces joint inflammation in mouse models of rheumatoid arthritis by inhibiting PI3Kγ-mediated signaling pathways, leading to decreased chemotaxis and activation of inflammatory cells .
- Hepatitis and Myocarditis : Research indicates that this compound shows promise in treating acute and chronic hepatitis as well as myocarditis induced by concanavalin A in mice. The compound's ability to mitigate inflammation has been confirmed through various experimental observations .
Neurodegenerative Diseases
Recent studies have explored the efficacy of this compound in models of Alzheimer's disease (AD):
- Cognitive Impairment : In a rat model of sporadic AD induced by streptozotocin (STZ), this compound treatment significantly improved cognitive function and restored antioxidative parameters, suggesting its potential as a therapeutic agent for AD . The treatment also reduced amyloid-beta (Aβ) protein levels in brain tissues, which are critical markers in AD pathology.
Autoimmune Disorders
This compound has shown effectiveness in managing autoimmune conditions:
- Autoimmune Diabetes : In non-obese diabetic (NOD) mice, this compound effectively prevented the onset of autoimmune diabetes by suppressing T-cell activation and promoting regulatory T-cell expansion . This suggests its role in modulating immune responses to prevent autoimmune damage.
Other Conditions
This compound has been investigated for additional applications:
- Pulmonary Fibrosis : The compound has been reported to prevent bleomycin-induced pulmonary fibrosis in mice, indicating its protective effects on lung tissue .
- Cardiac Conditions : It has also been shown to ameliorate cardiac hypertrophy and fibrosis induced by isoproterenol, further emphasizing its cardiovascular protective properties .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of AS-605240 involves its role as an inhibitor of phosphatidylinositol 3-kinase gamma (PI3Kγ). This enzyme phosphorylates phosphatidylinositol 4,5-bisphosphate to generate phosphatidylinositol 3,4,5-trisphosphate, which is crucial for various cellular functions . By inhibiting PI3Kγ, the compound can modulate signaling pathways involved in cell growth, survival, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Selectivity and Potency Against PI3K Isoforms
AS-605240’s selectivity profile distinguishes it from other PI3K inhibitors. The table below compares its in vitro IC50 values (μM) with key analogs:
| Compound | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
|---|---|---|---|---|
| This compound | 0.06 | 0.27 | 0.3 | 0.008 |
| AS-604850 | 3.4 | >20 | >20 | 0.19 |
| AS-252424 | 0.94 | >20 | >20 | 0.03 |
| IC87114 | >100 | 1.82 | 0.07 | 1.24 |
| TGX-155 | >20 | 0.03 | 0.34 | >20 |
- This compound vs. AS-604850 : this compound is 24-fold more potent against PI3Kγ (IC50 = 8 nM vs. 190 nM for AS-604850) .
- This compound vs. AS-252424 : Despite AS-252424’s high PI3Kγ affinity (IC50 = 30 nM), this compound’s broader selectivity over class IA PI3Ks (α/β/δ) makes it superior for immune modulation .
Combination Therapy Efficacy
Clinical Development Status
Unlike idelalisib (FDA-approved PI3Kδ inhibitor for leukemia), this compound remains preclinical despite robust efficacy in animal models. Its lack of progression to clinical trials may reflect challenges in balancing isoform selectivity with off-target risks .
Biological Activity
AS-605240 is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in various biological processes, including inflammation, immune response, and neuroprotection. This article summarizes the biological activity of this compound, focusing on its effects in various experimental models, particularly in neurological disorders and autoimmune diseases.
This compound exhibits high selectivity for PI3Kγ, with an IC50 value of approximately 8 nM, and demonstrates over 30-fold selectivity for PI3Kδ/β compared to PI3Kα in cell-free assays. It is an orally active and ATP-competitive inhibitor, which allows it to effectively modulate signaling pathways associated with inflammation and cellular metabolism .
Neuroprotective Effects
Recent studies have highlighted the potential of this compound in neuroprotection, particularly in models of Alzheimer's disease (AD). In a study involving intra-cerebroventricular (ICV) administration of streptozotocin (STZ) to induce sporadic AD features in rats, this compound was administered at varying doses (5, 10, and 15 mg/kg). The results showed significant improvements in cognitive function as measured by the Morris water maze and passive avoidance tests. Notably, this compound treatment restored levels of superoxide dismutase (SOD), glutathione, and reduced lipid peroxidation, indicating its antioxidative properties .
Table 1: Effects of this compound on Cognitive Impairment in STZ-Induced AD Model
| Treatment Group | Dose (mg/kg) | SOD Activity | Glutathione Levels | Cognitive Test Performance |
|---|---|---|---|---|
| Control | - | Baseline | Baseline | Baseline |
| STZ | - | Decreased | Decreased | Impaired |
| This compound | 5 | Increased | Increased | Improved |
| This compound | 10 | Increased | Increased | Improved |
| This compound | 15 | Increased | Increased | Significantly Improved |
Autoimmune Diseases
This compound has also been studied for its effects on autoimmune diseases. In non-obese diabetic (NOD) mice, which serve as a model for type 1 diabetes, treatment with this compound significantly suppressed T-cell activation and inflammatory cytokine production. The compound promoted the expansion of regulatory T cells (Tregs), thereby enhancing immune tolerance and preventing the onset of diabetes .
Case Study: Autoimmune Diabetes Prevention
In a controlled experiment, NOD mice received daily intraperitoneal injections of this compound (30 mg/kg) over seven weeks. The results demonstrated:
- 100% protection from diabetes during treatment.
- Preservation of pancreatic islets with minimal insulitis.
- Reduced frequency of autoreactive CD4+ T cells producing IFN-γ compared to untreated controls .
Inflammatory Responses
This compound has shown promise in modulating inflammatory responses across various models. In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, administration of this compound led to reduced clinical symptoms and demyelination. The inhibitor decreased the survival of autoreactive CD4+ T cells and cytokine production within lymphoid organs and the central nervous system .
Table 2: Impact of this compound on EAE Pathogenesis
| Treatment Group | Clinical Score Reduction (%) | Cytokine Production (IFN-γ) |
|---|---|---|
| Control | - | High |
| This compound | 70% | Significantly Reduced |
Q & A
Q. What is the primary molecular target of AS-605240, and how does its selectivity compare to other PI3K isoforms?
this compound is a potent and selective inhibitor of phosphatidylinositol 3-kinase gamma (PI3Kγ), with an IC50 of 8 nM. It exhibits >30-fold selectivity over PI3Kδ/β and >7.5-fold selectivity over PI3Kα, as demonstrated by kinase inhibition assays . Its ATP-competitive binding mechanism (Ki = 7.8 nM) and structural specificity for the PI3Kγ catalytic domain underpin its selectivity .
Q. What experimental models are commonly used to evaluate this compound's anti-inflammatory effects?
Key models include:
- Collagen-induced arthritis (CIA) in mice : this compound (50 mg/kg, oral) reduces joint swelling, synovial inflammation, and pro-inflammatory cytokines (IL-1β, IL-6) while increasing anti-inflammatory cytokines (IL-4, IL-5) .
- RANTES-induced peritonitis : this compound inhibits neutrophil chemotaxis (ED50 = 9.1 mg/kg) .
- Bone marrow-derived monocytes (BMDMs) : At 1 µM, it suppresses MCP-1- or CSF-1-induced PKB phosphorylation .
Q. How does this compound influence glucose metabolism in obesity-related diabetes models?
In ob/ob diabetic mice, this compound (10 mg/kg) lowers blood glucose, improves insulin sensitivity, and enhances glucose tolerance without significant weight changes. Higher doses (30 mg/kg) amplify these effects but marginally reduce body weight . These outcomes correlate with reduced adipose tissue macrophages (ATMs) and circulating MCP-1 levels .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on cytokine modulation by this compound in inflammatory models?
In antigen-induced arthritis, this compound reduces pro-inflammatory cytokines (IL-1β, IL-6) but paradoxically elevates IFNγ, IL-2, and IL-4 . This may reflect cell-type-specific responses: while this compound inhibits phagocyte activation, it does not suppress T-cell cytokine production, highlighting the need for cell-selective assays (e.g., flow cytometry of immune subsets) .
Q. What experimental strategies optimize this compound's synergy with chemotherapeutic agents like paclitaxel (PTX)?
Preclinical studies in claudin-low breast cancer (CLBC) demonstrate:
- Dose titration : this compound (6 µM) combined with PTX (1 µM) enhances 2D/3D growth inhibition and reduces cancer stem cell populations .
- Autophagy modulation : Co-treatment with chloroquine (CQ) further suppresses MDA-MB-231 cell viability, suggesting dual targeting of PI3Kγ and autophagy pathways .
- In vivo validation : In xenograft models, this compound (18 mg/kg) + PTX (10 mg/kg) reduces tumor volume without adverse weight loss .
Q. What methodologies are recommended to assess this compound's impact on synaptic plasticity in neurological studies?
In murine SC-CA1 synapses, this compound (100 nM) selectively abolishes NMDA receptor-dependent long-term depression (NMDAR-LTD) while sparing metabotropic glutamate receptor-LTD (mGluR-LTD) and long-term potentiation (LTP). Electrophysiological recordings (field EPSP measurements) and Western blotting for phosphorylated ERK1/2 are critical to validate pathway specificity .
Q. How does this compound's inhibition of PI3Kγ affect pathogen-host interactions in infectious disease models?
this compound blocks PI3Kγ-mediated leukocyte recruitment and pathogen internalization. In Leishmania infection models, it reduces parasite load in skin lesions comparably to sodium stibogluconate. Combining both agents enhances healing, suggesting a role for host-directed therapy in antibiotic-resistant infections .
Methodological Considerations
Q. What are the key parameters for dosing this compound in vitro versus in vivo?
- In vitro : Use 1–10 µM for cell-based assays (e.g., PKB phosphorylation inhibition in BMDMs) .
- In vivo : Effective doses range from 10 mg/kg (metabolic studies) to 50 mg/kg (arthritis models), administered orally .
- Solubility : Prepare stock solutions in DMSO (up to 5 mM) and dilute in PBS for in vivo use .
Q. How should researchers address this compound's off-target effects on PI3Kα/β/δ?
While this compound has low activity against PI3Kα/β/δ (IC50 = 60–300 nM), high concentrations (>1 µM) may induce off-target effects. Include isoform-specific inhibitors (e.g., BYL719 for PI3Kα) as controls and validate findings with PI3Kγ-knockout models .
Q. What biomarkers are most reliable for evaluating this compound's efficacy in preclinical trials?
- Inflammation : Measure IL-1β, IL-6, and neutrophil infiltration in target tissues .
- Metabolic effects : Monitor fasting glucose, insulin tolerance tests, and MCP-1 levels .
- Cancer : Assess LC3B/Beclin-1 (autophagy), Bcl-2/Bax ratio (apoptosis), and vimentin (migration) .
Data Analysis and Interpretation
Q. How can researchers resolve discrepancies in this compound's effects across different cell lines?
In MDA-MB-231 (CLBC) versus MCF-7 (luminal breast cancer), this compound synergizes with PTX only in CLBC due to PIK3CG dependency. Use transcriptomic profiling (e.g., RNA-seq) to identify PI3Kγ-driven pathways and CRISPR/Cas9 validation to confirm target specificity .
Q. What statistical approaches are recommended for analyzing this compound's dose-response data?
Employ nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC50/ED50. For in vivo studies, use mixed-effects models to account for longitudinal measurements (e.g., tumor growth over time) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
